1,3-dimethyl-5-{[(2-methyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound features a benzimidazol-2-one core substituted with a methyl group at positions 1 and 2. A key structural distinction is the presence of a (2-methyl-2H-tetrazol-5-yl)aminomethyl group at position 5 of the benzimidazole ring. The methyl groups likely improve lipophilicity and membrane permeability compared to unsubstituted analogs .
Propriétés
IUPAC Name |
1,3-dimethyl-5-[[(2-methyltetrazol-5-yl)amino]methyl]benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-17-9-5-4-8(6-10(9)18(2)12(17)20)7-13-11-14-16-19(3)15-11/h4-6H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUWWCPELOIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=NN(N=N3)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
1,3-Dimethyl-5-[(6-Morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one
- Structure: Replaces the tetrazole-aminomethyl group with a morpholine-pyrimidine substituent .
- Lower logP compared to the tetrazole analog due to the polar morpholine ring.
- Applications : Likely suited for anticancer or anti-inflammatory applications due to kinase-targeting motifs.
| Parameter | Target Compound | Morpholine-Pyrimidine Analog |
|---|---|---|
| Substituent at Position 5 | Tetrazole-aminomethyl | Morpholine-pyrimidine |
| Molecular Weight (g/mol) | ~343.4 | ~396.4 |
| Polar Surface Area (Ų) | ~100 | ~115 |
| Bioisosteric Potential | High (tetrazole) | Moderate (pyrimidine) |
Nitro Derivatives (e.g., TriNBO, 5-Me-TriNBO)
- Structure : Feature nitro groups at positions 4, 6, and 7 on the benzimidazol-2-one core .
- Properties: High detonation velocity (D: 7.3–8.0 km/s) and pressure (P: 25–28 GPa), surpassing TNT (D: 6.9 km/s, P: 19 GPa). Reduced thermal stability compared to the non-nitrated target compound.
- Applications : Explosives or propellants rather than pharmaceuticals.
1,3-Dibenzyl-5-chloro-1H-benzimidazol-2-one
- Structure : Substituted with benzyl groups at positions 1 and 3 and a chlorine at position 5 .
- Properties: Increased steric bulk reduces solubility (logP ~4.2) compared to the target compound (estimated logP ~2.8).
- Applications : Antimicrobial or antiparasitic agents due to halogenated aromatic systems.
1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives
- Structure : Aryl groups (e.g., phenyl, fluorophenyl) at position 1 .
- Properties :
- Aromatic substituents improve π-π stacking interactions, favoring CNS-targeting applications.
- Lower metabolic stability than the tetrazole-containing target compound due to susceptible esterase cleavage sites.
- Applications : Neuroprotective or antipsychotic agents.
Key Research Findings
- Antiviral Potential: The tetrazole group in the target compound mimics carboxylic acid bioisosteres, a feature critical for viral protease inhibition . In contrast, morpholine-pyrimidine analogs lack this mimicry but may target kinases .
- Synthetic Accessibility : The target compound’s tetrazole group can be synthesized via cycloaddition reactions, whereas nitro derivatives require hazardous nitration conditions .
- Thermodynamic Stability : Methyl substitutions at positions 1 and 3 reduce ring strain compared to bulkier substituents (e.g., benzyl groups), as evidenced by crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
